Isovaleric Acid

Flavor Chemistry Analytical Chemistry Food Science

Source isovaleric acid (503-74-2) for guaranteed isomer identity—distinct from 2-methylbutyric acid in odor ('sour, cheesy' vs. 'fruity, spicy'), GC retention, and bioactivity. The only isomer with validated concentration-dependent pharmacology: ~55% colonic smooth muscle relaxation at 10 mM; 60–70% osteoclast gene suppression at 5 mM. Dedicated GC-MS reference standard for food and fermentation QC. Flavor formulators: patent-defined <400 ppb threshold for white chocolate. Insist on certified isomer identity—do not substitute.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 35915-22-1
Cat. No. B10760074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsovaleric Acid
CAS35915-22-1
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)O
InChIInChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)
InChIKeyGWYFCOCPABKNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN 24 PARTS WATER;  SOL IN ALCOHOL, ETHER, CHLOROFORM
In water, 4.07X10+4 mg/l at 20 °C
40.7 mg/mL
soluble in alcohol, ether and wate

Structure & Identifiers


Interactive Chemical Structure Model





Isovaleric Acid (3-Methylbutanoic Acid) – A Branched Short-Chain Fatty Acid for Flavor, Fragrance, and Bioactivity Research


Isovaleric acid (CAS 503-74-2), also known as 3-methylbutanoic acid, is a naturally occurring C5 branched-chain fatty acid (BCFA) produced by bacterial fermentation of the amino acid leucine [1][2]. It is widely used as a key raw material in the flavor and fragrance industry [3] and has been recognized as a bioactive BCFA with specific physiological functions, including effects on smooth muscle contractility [4] and osteoclast differentiation [5].

Why 2-Methylbutyric Acid Is Not a Direct Substitute for Isovaleric Acid in Sensory and Bioactivity Applications


Although isovaleric acid (3-methylbutanoic acid) and 2-methylbutyric acid are constitutional isomers (both C5H10O2) and are often co-produced in fermentation systems, they exhibit distinct odor profiles, chromatographic behaviors, and biological activities [1][2]. In sensory studies, 2-methylbutanoic acid is described as having a 'pungent and spicy cheese, fruity' note, whereas 3-methylbutanoic acid (isovaleric acid) is associated with 'sour, foot sweat, cheese' aromas [3]. Furthermore, isovaleric acid has been specifically identified as a bioactive BCFA with direct physiological effects on smooth muscle relaxation [4] and osteoclast inhibition [5], while similar direct evidence for 2-methylbutyric acid is limited. Consequently, substituting one isomer for the other can lead to altered organoleptic outcomes and unpredictable biological responses, making source-specific procurement essential.

Quantitative Differentiation of Isovaleric Acid from 2-Methylbutyric Acid: Evidence for Informed Sourcing


Comparative GC-MS Signal Intensities for 3-Methylbutanoic Acid vs. 2-Methylbutanoic Acid in Sea Cucumber Flavor Analysis

In a comparative GC-MS analysis of volatile organic compounds from sea cucumber (Apostichopus japonicus), the signal intensities for 3-methylbutanoic acid (isovaleric acid) and 2-methylbutanoic acid were quantified and compared. The data reveal distinct abundance patterns between the two isomers [1].

Flavor Chemistry Analytical Chemistry Food Science

Concentration-Dependent Inhibition of Acetylcholine-Induced Colonic Smooth Muscle Contraction by Isovaleric Acid

In an ex vivo organ bath study using murine colonic segments, isovaleric acid (IVA) inhibited acetylcholine (ACh)-induced contraction in a concentration-dependent manner. The study provides quantitative data on the magnitude of relaxation at specific IVA concentrations [1].

Gastrointestinal Pharmacology Smooth Muscle Physiology Branched-Chain Fatty Acids

Isovaleric Acid Inhibits RANKL-Induced Osteoclast Differentiation in Bone Marrow-Derived Macrophages

In an in vitro study using bone marrow-derived macrophages (BMMs), isovaleric acid (IVA) dose-dependently suppressed RANKL-induced osteoclast (OC) differentiation. The study provides quantitative data on the inhibition of OC-related gene expression [1].

Bone Biology Osteoporosis Cell Differentiation

In Vivo Efficacy of Isovaleric Acid in an Ovariectomized Mouse Model of Osteoporosis

In an ovariectomized (OVX) mouse model of postmenopausal osteoporosis, administration of isovaleric acid (IVA) in drinking water resulted in significant changes in body weight gain and bone-related gene expression. The study provides quantitative in vivo data [1].

Osteoporosis Preclinical Model Bone Metabolism

Patent-Defined Organoleptic Enhancement Thresholds for Isovaleric Acid in White Chocolate Formulations

A patent assigned to Mars Inc. describes the use of small, defined amounts of isovaleric acid to enhance the organoleptic properties of white chocolate. The patent specifies a quantitative threshold for isovaleric acid to achieve this enhancement without off-notes [1].

Food Technology Flavor Enhancement Confectionery Science

Recommended Application Scenarios for Isovaleric Acid Based on Quantitative Differentiation Evidence


Analytical Reference Standard for GC-MS Quantification of Branched-Chain Fatty Acids in Food and Beverage Matrices

Given the distinct chromatographic retention times and signal intensity differences between 3-methylbutanoic acid (isovaleric acid) and 2-methylbutyric acid observed in GC-MS analyses of complex matrices such as sea cucumber [1], isovaleric acid (CAS 503-74-2) should be selected as a dedicated reference standard. This ensures accurate identification and quantification of isovaleric acid in food flavor profiling, fermentation monitoring, and quality control applications, avoiding misidentification with its constitutional isomer.

Bioactive Compound for Investigating Smooth Muscle Relaxation and Gastrointestinal Motility

Isovaleric acid demonstrates a quantifiable, concentration-dependent inhibitory effect on colonic smooth muscle contraction, with approximately 25% inhibition at 1 mM and 55% inhibition at 10 mM [2]. This makes it a valuable tool compound for ex vivo organ bath studies and in vivo models investigating the role of branched-chain fatty acids in gastrointestinal motility. It should be selected over 2-methylbutyric acid for these studies due to the lack of comparable data for the latter in this physiological context.

Inhibitor of Osteoclast Differentiation for Bone Metabolism and Osteoporosis Research

Isovaleric acid has been shown to inhibit RANKL-induced osteoclast differentiation in vitro, reducing Nfatc1 and Oscar gene expression by approximately 60% and 70%, respectively, at 5 mM [3]. Furthermore, in vivo administration in an ovariectomized mouse model significantly reduced body weight gain and osteoclast-related gene expression [3]. These quantitative findings support the use of isovaleric acid in preclinical research focused on bone resorption, osteoporosis, and related metabolic bone disorders.

Precision Flavor Formulation in Confectionery and Dairy Products

For industrial food and flavor applications, isovaleric acid provides a defined sensory profile associated with 'cheesy' and 'sour' notes [4], which is distinct from the 'fruity' and 'spicy' notes of 2-methylbutyric acid [4]. Furthermore, patent literature provides a validated concentration threshold of less than 400 ppb for enhancing organoleptic properties in white chocolate [5]. This precise concentration guidance enables formulation scientists to achieve reproducible and desirable flavor outcomes in confectionery and dairy products, making isovaleric acid a more predictable choice than its isomers for specific flavor targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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